molecular formula C10H11N3S2 B10797576 4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine

4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine

Cat. No.: B10797576
M. Wt: 237.3 g/mol
InChI Key: NXPKYZDTYDHIKB-UHFFFAOYSA-N
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Description

Structural Classification Within Heterocyclic Chemistry

This compound is a bicyclic system comprising a thiophene ring fused to a pyrimidine moiety at the [3,2-d] position, with a thiomorpholine group appended to the pyrimidine’s 4-position. The thieno[3,2-d]pyrimidine core adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in enzyme active sites, while the thiomorpholine substituent introduces a chair-configured six-membered ring containing one sulfur and one nitrogen atom. This sulfur-for-oxygen substitution in the morpholine analog alters electronic density, as evidenced by the reduced electronegativity of sulfur (2.58) compared to oxygen (3.44), thereby modulating hydrogen-bond acceptor capacity and lipophilicity.

Table 1: Key Structural Features of Thieno[3,2-d]pyrimidine Derivatives

Feature 4-Morpholin-4-yl Derivative 4-Thiomorpholin-4-yl Derivative
Heteroatom in substituent Oxygen Sulfur
LogP (calculated) 2.1 2.8
Hydrogen-bond acceptors 5 5
Polar surface area (Ų) 65.7 63.2

The fusion pattern of the thiophene and pyrimidine rings distinguishes it from isomeric forms like thieno[2,3-d]pyrimidine, which exhibit different electronic distributions and steric profiles. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments: the thiophene C5-H resonates at δ 7.2–7.5 ppm, while pyrimidine C2-H appears downfield at δ 8.3–8.7 ppm due to ring current effects. X-ray crystallographic data for related structures show a dihedral angle of 2.5°–5.1° between the thiophene and pyrimidine planes, confirming near-coplanar geometry critical for target engagement.

Historical Development of Thieno[3,2-d]pyrimidine Derivatives

The medicinal exploration of thieno[3,2-d]pyrimidines began in earnest with the 2008 disclosure of GDC-0941, a 4-morpholin-4-yl derivative exhibiting picomolar inhibition of PI3Kα (IC~50~ = 3 nM). This breakthrough validated the scaffold’s capacity to occupy the ATP-binding pocket of kinases while maintaining metabolic stability. Subsequent structure-activity relationship (SAR) campaigns revealed that replacing the morpholine oxygen with sulfur (yielding thiomorpholine) increased membrane permeability, as quantified by parallel artificial membrane permeability assay (PAMPA) values rising from 12 × 10^-6 cm/s to 18 × 10^-6 cm/s in prostate cancer models.

Synthetic methodologies evolved in parallel, with early routes relying on multi-step sequences starting from methyl 3-aminothiophene-2-carboxylate. A representative modern approach involves:

  • Cyclocondensation with urea at 200°C to form thieno[3,2-d]pyrimidine-2,4-diol.
  • Dichlorination using phosphorus oxychloride.
  • Nucleophilic displacement with thiomorpholine under basic conditions.

Patent landscapes from 2010–2025 reflect intensifying interest, with 78% of thienopyrimidine-related filings targeting oncology indications, particularly those involving PI3K/AKT/mTOR pathway dysregulation. The 2025 disclosure of compound 17f (4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivative) marked a milestone, demonstrating IC~50~ values of 39 nM against PI3Kα and submicromolar antiproliferative activity across four cancer cell lines.

Significance in Medicinal Chemistry and Drug Discovery

The this compound scaffold addresses three critical challenges in kinase inhibitor development:

  • Selectivity : The thiomorpholine group’s sulfur atom forms a 3.1 Å van der Waals contact with a hydrophobic kinase subpocket, reducing off-target binding by 40% compared to morpholine analogs in biochemical assays.
  • Solubility : Despite increased logP, the thiomorpholine nitrogen retains sufficient basicity (pK~a~ ≈ 7.1) to enable protonation in lysosomal compartments, enhancing intracellular accumulation.
  • Synthetic Accessibility : Late-stage diversification at the 2-position of the pyrimidine ring allows rapid generation of analog libraries. For example, introducing electron-withdrawing groups at this position boosted PI3Kα inhibition 12-fold in preclinical models.

Mechanistically, these compounds act as ATP-competitive inhibitors, with the thienopyrimidine core mimicking the adenine ring’s geometry. Molecular dynamics simulations show that the thiomorpholine sulfur forms a 2.9 Å interaction with a conserved methionine residue (M772 in PI3Kγ), stabilizing the DFG-out kinase conformation. Downstream effects include dose-dependent reduction of phosphorylated AKT (Ser473) and mTOR (Ser2448), as demonstrated in MDA-MB-453 breast cancer cells treated with analog 17f.

Table 2: Biological Activity of Select Thieno[3,2-d]pyrimidine Derivatives

Compound PI3Kα IC~50~ (nM) PC-3 IC~50~ (μM) Apoptosis Induction (Fold vs. Control)
GDC-0941 3 0.11 8.2
17f 39 3.48 6.7
Thiomorpholine analog* 27 2.91 7.9

*Theoretical data extrapolated from structural analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C10H11N3S2/c1-4-15-9-8(1)11-7-12-10(9)13-2-5-14-6-3-13/h1,4,7H,2-3,5-6H2

InChI Key

NXPKYZDTYDHIKB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2SC=C3

Origin of Product

United States

Preparation Methods

General Reaction Pathway

The most direct route involves substituting a chlorine atom at the 4-position of 2,4-dichlorothieno[3,2-d]pyrimidine with thiomorpholine. This method is analogous to morpholine-derived syntheses but substitutes oxygen with sulfur in the heterocyclic amine.

Example Procedure :

  • Reactants :

    • 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 equiv)

    • Thiomorpholine (1.1–1.5 equiv)

    • Base: N,N-Diisopropylethylamine (DIEA, 2.0 equiv)

    • Solvent: 1,4-Dioxane or DMF

  • Conditions :

    • Temperature: 80–100°C

    • Duration: 3–6 hours under argon

  • Workup :

    • Concentration under reduced pressure

    • Purification via flash chromatography (silica gel, eluent: hexane/ethyl acetate)

  • Yield : 60–85% (depending on stoichiometry and solvent).

Key Data :

ParameterValueSource
Optimal Equiv Ratio1:1.2 (chloride:thiomorpholine)
Solvent EfficiencyDMF > Dioxane
Reaction Time3 hours (80°C)

Two-Step Synthesis via Intermediate Functionalization

Chlorination Followed by Amine Coupling

This method involves synthesizing a mono-chlorinated intermediate before introducing thiomorpholine.

Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine :

  • Reactants :

    • Thieno[3,2-d]pyrimidin-4-ol (1.0 equiv)

    • Phosphoryl chloride (POCl₃, excess)

  • Conditions :

    • Reflux in toluene at 110°C for 2–4 hours.

  • Yield : 85–90%.

Step 2: Thiomorpholine Substitution :

  • Reactants :

    • 4-Chlorothieno[3,2-d]pyrimidine (1.0 equiv)

    • Thiomorpholine (1.2 equiv)

    • Base: Potassium carbonate (2.0 equiv)

  • Conditions :

    • Microwave-assisted heating at 120°C for 1 hour.

  • Yield : 75–80%.

Advantages :

  • Avoids regioselectivity issues in di-chlorinated precursors.

  • Higher purity due to controlled mono-substitution.

Microwave-Assisted Optimization

Microwave synthesis significantly reduces reaction times while improving yields. A patent-derived protocol highlights:

  • Reactants :

    • 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 equiv)

    • Thiomorpholine (1.5 equiv)

    • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Conditions :

    • Microwave irradiation at 150°C for 20 minutes.

  • Yield : 88%.

Critical Notes :

  • NMP enhances solubility of thiomorpholine, facilitating faster kinetics.

  • Excess thiomorpholine (1.5 equiv) ensures complete substitution.

Comparative Analysis of Methodologies

Efficiency and Scalability

MethodYield (%)TimeScalability
Conventional SNAr60–853–6 hHigh
Two-Step75–806–8 hModerate
Microwave8820 minLow

Solvent and Base Impact

  • Polar Aprotic Solvents (DMF, NMP): Improve reaction rates but require rigorous drying.

  • Bases : DIEA outperforms K₂CO₃ in SNAr reactions due to superior deprotonation capacity.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Dual Substitution : Excess thiomorpholine may lead to 2,4-bis(thiomorpholino) byproducts. Mitigated by using 1.2 equiv of amine.

  • Oxidation of Thiomorpholine : Sulfur oxidation risks under prolonged heating. Additives like BHT (butylated hydroxytoluene) stabilize the reaction.

Purification Considerations

  • Silica gel chromatography effectively separates mono- and di-substituted products.

  • Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Chemical Reactions Analysis

Functionalization via Cross-Coupling Reactions

The thienopyrimidine core supports palladium-catalyzed cross-coupling reactions at positions 2 and 6, enabling further diversification:

Suzuki–Miyaura Coupling

  • Substrate : 6-Bromo-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Scope : Aryl boronic acids install aryl groups at position 6, enhancing π-stacking interactions in kinase inhibition .

Buchwald–Hartwig Amination

  • Substrate : 2-Chloro-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine.

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C.

  • Scope : Primary/secondary amines introduce amino groups at position 2, critical for optimizing solubility and target binding .

Reductive Amination and Acylation

The thiomorpholine group undergoes reductive amination or acylation to modify its physicochemical properties:

Reaction Type Conditions Product Application
Reductive Amination H₂, Pd/C, MeOHN-Alkylated thiomorpholine derivativesEnhanced metabolic stability
Acylation AcCl, pyridine, RTN-Acylated derivativesProbing steric bulk tolerance

For example, reduction of 4-nitrophenyl-substituted analogs (e.g., 4b ) with H₂/Pd-C yielded 4-aminophenyl derivatives (4p , 4q ), albeit in low yields (~30%) due to competing acylation side reactions .

Oxidation and Metabolic Stability

The thiomorpholine sulfur atom is susceptible to oxidation, forming sulfoxide or sulfone metabolites. This reactivity impacts compound stability:

  • Oxidation Conditions : m-CPBA, CH₂Cl₂, 0°C → RT.

  • Products : Sulfoxide (major) and sulfone (minor).

  • Biological Impact : Oxidation reduces kinase inhibitory potency but can be mitigated by structural rigidification .

Cyclization Reactions

The scaffold participates in one-pot cyclization reactions to form fused heterocycles. For instance:

  • Substrate : 2-Amino-4-thiomorpholin-4-ylthieno[3,2-d]pyrimidine.

  • Conditions : POCl₃, DMF, 70°C → cyclizes to pyrazolo[3,4-d]pyrimidine hybrids (3 ), enhancing binding to ATP pockets .

Comparative Reactivity with Morpholine Analogs

Replacing morpholine with thiomorpholine alters electronic and steric profiles:

Parameter Thiomorpholine Morpholine
Electron Donation Weaker (S vs. O)Stronger
Metabolic Stability Lower (S-oxidation)Higher
Kinase Binding Improved hydrophobic interactionsModerate

This substitution is leveraged in kinase inhibitors (e.g., PI3K/mTOR) to balance potency and pharmacokinetics .

Key Research Findings

  • Synthetic Optimization : Microwave-assisted reactions reduce reaction times (e.g., 3 hours vs. 24 hours for amine couplings) .

  • Position-Specific Reactivity : Position 2 is more reactive toward electrophiles than position 6 due to greater electron deficiency .

  • Biological Correlation : Urea/thiourea derivatives at position 6 exhibit dual PI3K/mTOR inhibition (IC₅₀ = 0.6–3 nM) .

Experimental procedures and spectral data for characterizing reaction products are detailed in supplementary materials of cited studies .

Scientific Research Applications

OSM-S-461 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-461 involves inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-461 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and inhibiting protein translation. This leads to the activation of the amino acid starvation response in the parasite, ultimately resulting in its death .

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives

Below is a detailed comparison of 4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine with structurally analogous compounds, focusing on substituent effects, synthesis, and biological activity.

Substituent Diversity and Physicochemical Properties
Compound Name Substituent at 4-Position Key Physicochemical Properties Bioactivity Highlights
This compound Thiomorpholine LogP: ~3.36 (estimated) Potential kinase inhibitor
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Yield: 82% Anticancer activity
4-Chloro-2-methylthieno[3,2-d]pyrimidine Chlorine and methyl groups Density: 1.6 g/cm³ Intermediate for drug synthesis
4-(4-Morpholinyl)thieno[3,2-d]pyrimidine Morpholine LogP: ~2.8 (estimated) Comparative kinase binding studies
4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine CF₃ and chlorine PSA: 54.02 Ų Anticancer intermediate

Key Observations :

  • Thiomorpholine vs.
  • Halogenated Derivatives : Chlorine and trifluoromethyl groups enhance electrophilicity, making these compounds reactive intermediates for cross-coupling reactions .
  • Hybrid Structures : The pyrazolo[3,4-d]pyrimidine hybrid in demonstrates enhanced anticancer activity, likely due to additional π-π stacking interactions in kinase binding pockets.

Biological Activity

4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine is a synthetic compound that belongs to the thieno[3,2-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its interactions with various molecular targets.

The compound features a thieno[3,2-d]pyrimidine core with a thiomorpholine substituent, which enhances its ability to interact with biological targets. The structural complexity allows for multiple binding sites, potentially increasing its efficacy in modulating cellular pathways associated with cancer progression.

Key Structural Features:

  • Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is crucial for biological activity.
  • Thiomorpholine Group : Enhances solubility and bioavailability, facilitating interaction with target proteins.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by inhibiting key signaling pathways involved in tumor growth. Notably, it has been shown to target the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers.

  • Inhibition of PI3K : This compound acts as a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cell proliferation and survival. Studies have demonstrated that it effectively reduces cell viability in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 45 to 97 nM .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (nM)Observations
MCF-745–97Significant growth inhibition
HepG248–90Moderate activity compared to standard drugs
HCT-1166–99Superior cytotoxicity compared to sorafenib

These findings suggest that the compound may serve as a promising lead for the development of new anticancer therapies.

Case Studies

  • GDC-0941 Development : The compound has been evaluated as GDC-0941, a potent PI3K inhibitor currently undergoing clinical trials. It has shown effectiveness in preclinical models of breast cancer and glioblastoma .
  • Mechanistic Insights : Further studies have elucidated its mechanism of action involving the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 while upregulating pro-apoptotic factors like p53 .

Pharmacokinetics and Metabolism

The metabolic stability of this compound has been assessed in various studies. The compound's pharmacokinetic profile suggests favorable absorption characteristics, making it suitable for oral administration. However, resistance mechanisms in cancer cells pose challenges that necessitate ongoing research into combination therapies .

Q & A

What are the key synthetic strategies for preparing 4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine, and how can reaction conditions be optimized?

Classification: Basic
Methodological Answer:
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves cyclization reactions. A modified Niementowski reaction is commonly employed, where 2-amino-3-thiophenecarboxylate derivatives are condensed with reagents like formamide, urea, or thiourea under high-temperature conditions (200°C) . For 4-substituted derivatives, post-cyclization functionalization is critical. For example, 4-chloro intermediates (e.g., 4-chlorothieno[3,2-d]pyrimidine) can be reacted with thiomorpholine via nucleophilic aromatic substitution (SNAr) in the presence of a base like N,N-diisopropylethylamine (DIPEA) . Optimization includes:

  • Temperature control : Higher temperatures (160–200°C) improve cyclization efficiency but may require inert atmospheres.
  • Catalysis : Phosphorus oxychloride (POCl₃) facilitates chlorination at the 4-position .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures ensures purity .

Which spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate structural isomers?

Classification: Basic
Methodological Answer:
Key techniques include:

  • ¹H NMR : Distinguishes thieno[3,2-d]pyrimidine from positional isomers (e.g., thieno[2,3-d]pyrimidine) via coupling patterns. For example, thieno[3,2-d]pyrimidine lacks long-range coupling between thiophene and pyrimidine protons, unlike thieno[2,3-d]pyrimidine .
  • ¹³C NMR : Identifies substitution patterns (e.g., thiomorpholine attachment at C4) through deshielding effects (~δ 160–165 ppm for C4) .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₂N₃S₂: calc. 254.0485, obs. 254.0483) .
  • XRD : Resolves crystal packing and validates stereochemistry, particularly for chiral analogs .

How do structural modifications at the C2 and C4 positions influence the bioactivity of thieno[3,2-d]pyrimidine derivatives?

Classification: Advanced
Methodological Answer:
C4 modifications (e.g., thiomorpholine) enhance target engagement by introducing hydrogen-bonding or hydrophobic interactions. For example:

  • Anticancer activity : Thiomorpholine at C4 improves solubility and PI3Kα inhibition (e.g., GDC-0941, IC₅₀ = 3 nM) .
  • Antimicrobial activity : Pyridyl amides at C4 increase membrane permeability, as shown by MIC values ≤ 2 µg/mL against S. aureus .

C2 modifications (e.g., chloro or amino groups) modulate electronic effects:

  • Cholinesterase inhibition : 7-Cl substitution at C2 enhances AChE inhibition (IC₅₀ = 1.8 µM vs. 9.4 µM for 6-Cl) .
  • Antiviral activity : Pyrrolidinyl groups at C2 improve TLR7 binding (e.g., compound 11, ΔG = -4.45 kcal/mol) .

Table 1 : Bioactivity trends for C2/C4 modifications:

PositionSubstituentTargetIC₅₀/EC₅₀Reference
C4ThiomorpholinePI3Kα3 nM
C43,4-DimethoxyphenethylAβ40 aggregation1.8 µM
C27-ClAChE1.8 µM
C2PyrrolidinylTLR7ΔG = -4.45 kcal/mol

How can computational methods resolve contradictions in bioactivity data across studies?

Classification: Advanced
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values for Aβ aggregation inhibition ) arise from differences in assay conditions or substituent electronic effects. Strategies include:

  • Molecular docking : Use LibDock or AutoDock to model ligand-receptor interactions. For Aβ42, 8-Cl substitution at C2 increases hydrophobic packing in the fibril core .
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and solvation effects.
  • QSAR models : Correlate electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups at C2 improve cholinesterase inhibition (R² = 0.87) .

What methodologies are recommended for designing multi-targeting thieno[3,2-d]pyrimidine derivatives?

Classification: Advanced
Methodological Answer:
Multi-target agents require balancing potency and selectivity:

Scaffold hybridization : Fuse thieno[3,2-d]pyrimidine with quinazoline (e.g., compound 8h, dual Aβ40/ChE inhibitor, IC₅₀ = 900 nM) .

Pharmacophore mapping : Identify critical motifs (e.g., C4 thiomorpholine for PI3Kα, C2 chloro for AChE) .

In vitro profiling : Use panel assays (e.g., kinase selectivity screens, CEREP panels) to avoid off-target effects.

ADME optimization : LogP < 3 (via ClogP calculators) and PSA < 90 Ų improve oral bioavailability .

How should researchers handle discrepancies in NMR data between thieno[3,2-d]pyrimidine isomers?

Classification: Basic
Methodological Answer:
Discrepancies arise from solvent effects (DMSO-d₆ vs. CDCl₃) or regiochemistry:

  • Solvent standardization : Use DMSO-d₆ for consistency, as it resolves NH protons (δ 10–12 ppm) .
  • 2D NMR (COSY, NOESY) : Confirm connectivity. For example, NOE correlations between H3 (thiophene) and H5 (pyrimidine) distinguish [3,2-d] from [2,3-d] isomers .
  • Synthetic controls : Compare with authentic samples (e.g., 7-chlorothieno[3,2-d]pyrimidine, CAS 31492-65-6) .

What are the best practices for evaluating thieno[3,2-d]pyrimidine derivatives in neurodegenerative disease models?

Classification: Advanced
Methodological Answer:

  • In vitro models :
    • Aβ aggregation : Thioflavin T assay (λex = 440 nm, λem = 490 nm) with IC₅₀ calculation via sigmoidal fitting .
    • Cholinesterase inhibition : Ellman’s method (412 nm, DTNB reagent) using human AChE (IC₅₀ = 1.8 µM for compound 13c) .
  • In vivo models :
    • AD transgenic mice : Morris water maze for cognitive improvement (e.g., 30% reduction in escape latency at 10 mg/kg) .
    • PK/PD : Plasma half-life (>4 h) and brain penetration (B/P ratio > 0.3) ensure efficacy .

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